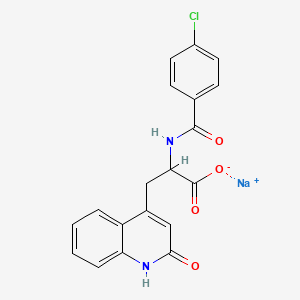

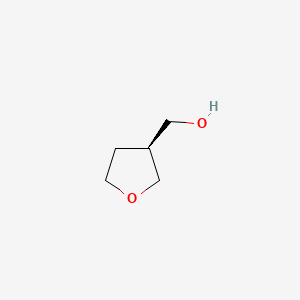

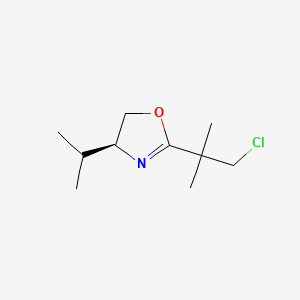

(S)-(Tetrahydrofuran-3-yl)methanol

Descripción general

Descripción

Methanol, also known as CH3OH or MeOH, is the simplest alcohol. It is a colorless, volatile, flammable liquid with a distinctive alcoholic odor . It occurs naturally in fruits, vegetables, and the atmosphere .

Synthesis Analysis

Methanol can be produced from a variety of sources, including natural gas and biomass. The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst . There’s also research into producing methanol using biomass-derived syngas .Molecular Structure Analysis

Methanol consists of a methyl group (CH3) linked with a hydroxy group (OH). It is not a hydrocarbon since the hydroxyl group is chemically bonded to the carbon atom .Chemical Reactions Analysis

Methanol can undergo a variety of chemical reactions. It is used as a precursor for methyl ethers, methylamines, and methyl halides . It can also be used in the production of formaldehyde and acetic acid .Physical And Chemical Properties Analysis

Methanol is a light, volatile, colorless, and flammable liquid with a distinctive alcoholic odor similar to that of ethanol . It is slightly soluble in water, in chloroform, and in ether; soluble in boiling water; sparingly soluble in alcohol .Aplicaciones Científicas De Investigación

Renewable Energy Production

Methanol, including (S)-(Tetrahydrofuran-3-yl)methanol, is seen as a potential renewable alternative to fossil fuels in the fight against climate change . It can be produced from renewable electricity and biomass or CO2 capture . By converting CO2 into liquid fuels, the harmful effects of CO2 emissions from existing industries that still rely on fossil fuels are reduced .

Fuel Cells

Methanol is used in efficient energy systems for a net zero-emission carbon cycle, with a special focus on fuel cells . Heat-integrated methanol-fueled high-temperature polymer electrolyte fuel cells (HT-PEMFCs) have demonstrated an efficiency of up to 50% .

Power Generation

Methanol can be used for the production of electricity . This is particularly relevant in the context of the transition from chemical to biological processes .

Transportation

Methanol is considered for use in transportation, including cars, buses, trucks, and trains . It is seen as a suitable future replacement for fossil oil .

Portable Devices

Methanol can be used in portable devices such as laptops or smartphones . This is due to its potential as a storable energy carrier .

Stationary Power Generation and Backup Power

Methanol can be used for stationary power generation and as backup power for buildings . This is particularly relevant in areas where there is a need for reliable power supply .

Industrial Applications

Methanol can be used in several industrial sectors, making it an excellent liquid electrofuel for the transition to a sustainable economy . It can be used both in the energy sector and the chemical industry, and become an all-around substitute for petroleum .

Aerospace Equipment

Methanol is considered for use in aerospace equipment . This is due to its potential as a storable energy carrier .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(3S)-oxolan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPUMGYALMOCHF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654553 | |

| Record name | [(3S)-Oxolan-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(Tetrahydrofuran-3-yl)methanol | |

CAS RN |

124391-75-9 | |

| Record name | [(3S)-Oxolan-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of the stereochemistry of (S)-(Tetrahydrofuran-3-yl)methanol in the synthesis of (S)-(+)-Dinotefuran?

A1: The research article highlights the importance of stereochemistry in the synthesis of (S)-(+)-Dinotefuran. (S)-(+)-Dinotefuran is synthesized using (S)-(Tetrahydrofuran-3-yl)methanol as a starting material. The specific stereochemistry of the (S)-enantiomer is crucial because it directly influences the stereochemistry of the final product, (S)-(+)-Dinotefuran []. Different enantiomers of a molecule can exhibit different biological activities, and in the case of pesticides like Dinotefuran, the (S)-enantiomer is known to be the more potent insecticide. Therefore, obtaining (S)-(Tetrahydrofuran-3-yl)methanol with high enantiomeric excess (ee) is essential for producing the desired potent form of Dinotefuran.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene](/img/structure/B598413.png)

![1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B598418.png)

![methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598421.png)